molecular formula C11H14N2O2 B1531981 (2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-62-3

(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No. B1531981
CAS RN: 2098155-62-3
M. Wt: 206.24 g/mol
InChI Key: QMGVXNLYRCAWMK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as PEPE, is a novel compound that has been studied for its potential applications in scientific research and laboratory experiments. PEPE is a member of the pyrazole family, a class of compounds known for their versatile properties. PEPE has been found to possess a variety of biochemical and physiological effects, making it a promising compound for further research and development.

Scientific Research Applications

Drug Development and Clinical Trials

The structure of this compound suggests it could be a candidate for drug development, particularly as a modulator of biological pathways. In the realm of clinical trials, compounds like this are often scrutinized for their therapeutic potential. For instance, the FDA emphasizes the importance of registering clinical trials to advance scientific progress and enhance public trust . This compound could be part of such registered trials to evaluate its efficacy and safety in humans.

properties

IUPAC Name

(E)-3-(1-pent-4-enylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h2,5-6,8-9H,1,3-4,7H2,(H,14,15)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGVXNLYRCAWMK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 5
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(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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